

Comparative transcriptomics of cells treated with Aureusimine B and related compounds

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Compound of Interest

Compound Name: Aureusimine B

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Comparative Transcriptomics of Staphylococcus aureus Iron Acquisition Systems

A Guide to Understanding the Cellular Response to Iron-Limitation and Siderophore Production

This guide provides a comparative analysis of the transcriptomic changes in *Staphylococcus aureus* in response to iron-limiting conditions, which drive the production of siderophores like **Aureusimine B**. While direct comparative transcriptomic data for **Aureusimine B** and its specific synthetic analogs are not extensively available, this document leverages data from studies on iron-starved *S. aureus* to infer the transcriptomic landscape associated with **Aureusimine B**'s biological context. We will compare the gene expression profiles of key iron acquisition systems, including those for Staphyloferrin A and Staphyloferrin B, providing a broader understanding of the bacterium's adaptation to iron-scarce environments.

Introduction to Aureusimine B and Iron Acquisition in *S. aureus*

Staphylococcus aureus is a versatile pathogen that can cause a wide range of infections.[1][2] Its ability to thrive in the host is critically dependent on its capacity to acquire essential nutrients, particularly iron.[3] The host employs a strategy of "nutritional immunity" by sequestering iron, making it largely unavailable to invading pathogens.[3] To overcome this, *S. aureus* has evolved sophisticated iron acquisition systems, including the production and secretion of small, high-affinity iron-chelating molecules called siderophores.[3][4][5][6]

Aureusimine B (also known as phevalin) is a nonribosomally synthesized peptide that has been identified as a virulence factor in *S. aureus*.^{[7][8]} While its precise role is still under investigation, its production is linked to the complex regulatory networks governing iron homeostasis. In addition to **Aureusimine B**, *S. aureus* produces other siderophores, namely Staphyloferrin A and Staphyloferrin B, each with its own biosynthesis and transport machinery.^{[4][9]} Understanding the differential regulation of these systems at the transcriptomic level is crucial for developing novel anti-staphylococcal therapies that target iron acquisition.

Comparative Transcriptomic Data

The following tables summarize the differential gene expression in *S. aureus* under iron-limiting conditions compared to iron-replete conditions. These conditions are expected to induce the expression of genes involved in the biosynthesis and transport of siderophores, including the pathways related to **Aureusimine B**.

Table 1: Differentially Expressed Genes in *S. aureus* Under Iron-Limiting Conditions

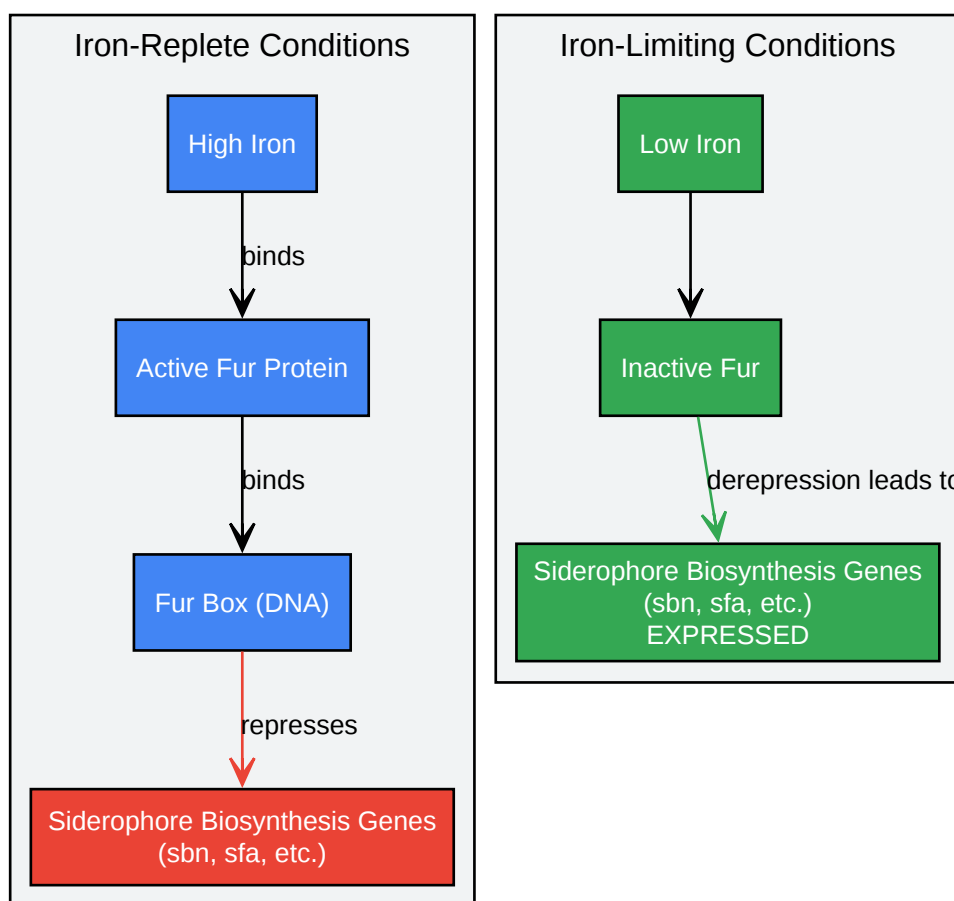
Gene/Operon	Function	Log2 Fold Change (Iron-Limited vs. Iron-Replete)	Putative Regulator
sbnA-I	Staphyloferrin B biosynthesis and transport	Upregulated ^{[4][5]}	Fur
sfaA-D	Staphyloferrin A biosynthesis and transport	Upregulated ^[9]	Fur
sirA, sirB, sirC	Staphyloferrin A/B transport	Upregulated ^[4]	Fur
isd operon	Heme-iron acquisition	Upregulated ^{[1][10][11]}	Fur
ftn	Ferritin (iron storage)	Upregulated ^[10]	Fur
acnA (citB)	Aconitase (TCA cycle)	Downregulated ^[12]	Iron-dependent
katA	Catalase	Downregulated ^[11]	Iron-dependent

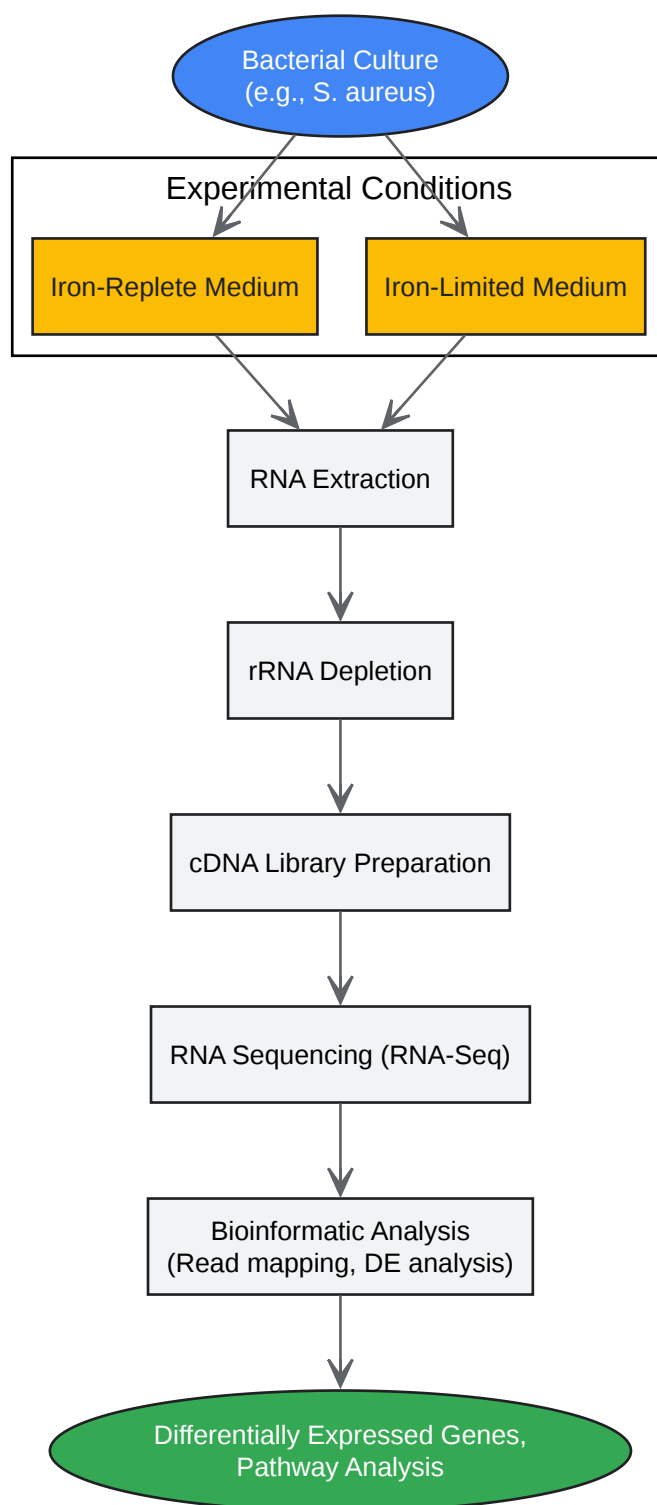
Table 2: Functional Comparison of *S. aureus* Siderophore Systems

Feature	Staphyloferrin A (SA)	Staphyloferrin B (SB)	Aureusimines
Gene Cluster	sfa	sbn[4][5]	aus
Biosynthesis Pathway	Non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway[9]	NRPS-independent siderophore (NIS) pathway	Non-ribosomal peptide synthetase (NRPS)[7][8]
Primary Function	Iron acquisition[9]	Iron acquisition[4][5]	Virulence regulation, potential protease inhibition[7][8][13]
Regulation	Repressed by Fur in iron-replete conditions[14]	Repressed by Fur in iron-replete conditions[4][5]	Production increased in biofilms[7][15]
Host Cell Impact	Not extensively characterized	Not extensively characterized	Modest impact on human keratinocyte gene expression[7][15][16]

Key Signaling Pathways and Experimental Workflows

The regulation of iron acquisition in *S. aureus* is primarily controlled by the Ferric uptake regulator (Fur). In iron-replete conditions, Fur binds to specific DNA sequences ("Fur boxes") in the promoter regions of iron-related genes, repressing their transcription. Under iron-limiting conditions, Fur is inactivated, leading to the derepression and subsequent expression of these genes.





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